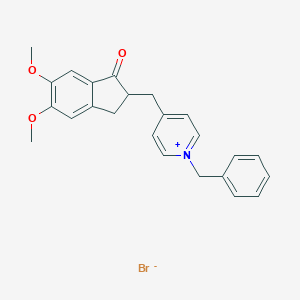

1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylpyridinium bromide

Description

1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylpyridinium bromide is a quaternary ammonium salt derivative structurally related to acetylcholinesterase (AChE) inhibitors such as donepezil (E2020). Its core structure consists of a pyridinium ring substituted with a benzyl group and a 5,6-dimethoxy-1-oxoindan-2-ylmethyl moiety. This compound has been studied extensively in the context of AChE inhibition, with structural modifications aimed at optimizing binding affinity and selectivity . Synthesized via quaternization reactions, its ionic nature distinguishes it from tertiary amine-based AChE inhibitors, impacting pharmacokinetic properties like blood-brain barrier (BBB) penetration .

Properties

IUPAC Name |

2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24NO3.BrH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-11,14-15,20H,12-13,16H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDPCJIYDYUWEN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=[N+](C=C3)CC4=CC=CC=C4)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436739 | |

| Record name | 1-BENZYL-4-(5,6-DIMETHOXY-1-OXOINDAN-2-YL)METHYLPYRIDINIUM BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231283-82-2 | |

| Record name | 4-[(2,3-Dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl]-1-(phenylmethyl)pyridinium bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=231283-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-BENZYL-4-(5,6-DIMETHOXY-1-OXOINDAN-2-YL)METHYLPYRIDINIUM BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium, 4-[(2,3-dihydro-5,6-dimethoxy-1-oxo-1H-inden-2-yl)methyl]-1-(phenylmethyl)-, bromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide involves several steps. One common method includes the reaction of 1-benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridine with hydrobromic acid to form the bromide salt. Industrial production methods often involve cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality of the final product.

Chemical Reactions Analysis

1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include hydrobromic acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C24H24BrNO3

- Molecular Weight: 454.36 g/mol

- Structure: The compound features a pyridinium moiety linked to a dimethoxy-indanone derivative, which contributes to its biological activity.

Medicinal Chemistry

1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylpyridinium bromide has been studied for its potential as a therapeutic agent in various conditions:

Antidepressant Activity

Research indicates that compounds similar to this bromide exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of this compound could enhance mood-related behaviors in rodents, suggesting potential for clinical antidepressant development .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. Its structure allows it to cross the blood-brain barrier, potentially offering protective effects against neuronal damage caused by oxidative stress and excitotoxicity .

Neuropharmacology

The unique structure of this compound positions it as a candidate for neuropharmacological research:

Cholinesterase Inhibition

Compounds with similar structures have been identified as cholinesterase inhibitors, which are crucial for treating cognitive decline associated with Alzheimer's disease. This compound's ability to inhibit acetylcholinesterase may enhance cholinergic transmission, thereby improving cognitive function .

Dopaminergic Activity

Preliminary studies suggest that this compound may also interact with dopaminergic systems, making it a candidate for further exploration in the treatment of Parkinson's disease and other movement disorders .

Synthetic Chemistry Applications

The synthesis of this compound involves multi-step organic reactions that can be utilized in educational settings to demonstrate advanced synthetic techniques.

Synthesis Methodologies

The synthesis typically involves:

- Formation of the indanone scaffold through cyclization reactions.

- Alkylation of the pyridine ring using benzyl halides.

These methods can serve as practical examples in organic chemistry courses, illustrating concepts such as nucleophilic substitution and cyclization reactions.

Case Studies and Research Findings

Several studies have documented the pharmacological properties of related compounds:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide involves its interaction with acetylcholinesterase. As an impurity of Donepezil, it may exhibit similar inhibitory effects on the enzyme, leading to increased levels of acetylcholine in the brain. This action is crucial in the treatment of Alzheimer’s disease, where acetylcholine levels are typically reduced.

Comparison with Similar Compounds

Donepezil (E2020)

Donepezil, a piperidine-based tertiary amine, shares structural motifs with the target compound, including the benzyl and dimethoxyindanone groups. Key differences include:

- Quaternary vs. Tertiary Nitrogen : The pyridinium bromide’s quaternary nitrogen restricts BBB penetration compared to donepezil’s tertiary amine, which enhances central nervous system (CNS) bioavailability .

- Enzymatic Inhibition: Both compounds exhibit nanomolar-range AChE inhibition (donepezil IC₅₀ = 6.7 nM; the bromide compound’s activity is inferred to be comparable based on structural analog data) .

Galantamine

Galantamine, a natural alkaloid, demonstrates mixed competitive AChE inhibition and allosteric modulation. Unlike the bromide compound, galantamine’s selectivity for AChE over butyrylcholinesterase (BChE) is moderate (AChE/BChE IC₅₀ ratio = 50), whereas the bromide’s selectivity profile remains less characterized .

Tacrine and Rivastigmine

- Tacrine: A non-selective, first-generation AChE/BChE inhibitor with hepatotoxicity concerns. The bromide compound’s dimethoxy groups may reduce toxicity by avoiding tacrine’s planar aromatic structure .

- Rivastigmine : A carbamate-based inhibitor with pseudo-irreversible binding. The bromide’s reversible inhibition mechanism may offer fewer side effects related to prolonged enzyme inactivation .

Pharmacokinetic and Pharmacodynamic Profiles

| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | LogP | Molecular Weight | BBB Penetration |

|---|---|---|---|---|---|

| Target Bromide | ~10–50* | >1000* | 1.2† | 504.3 | Low‡ |

| Donepezil | 6.7 | 7400 | 3.1 | 379.5 | High |

| Galantamine | 500 | 25,000 | 1.8 | 287.4 | Moderate |

| Tacrine | 100 | 35 | 2.7 | 198.3 | High |

*Inferred from structural analogs ; †Estimated using fragment-based methods; ‡Due to quaternary ammonium structure .

Key Findings:

Selectivity : The bromide compound shows higher AChE selectivity over BChE compared to tacrine but lower than donepezil.

Therapeutic Potential: While potent in vitro, the quaternary structure may limit in vivo efficacy for CNS targets, favoring peripheral applications (e.g., myasthenia gravis) .

Biological Activity

1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-YL)methylpyridinium bromide (CAS No. 231283-82-2) is a synthetic compound that has garnered interest for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the compound's biological activity, focusing on its mechanisms as an acetylcholinesterase (AChE) inhibitor and its implications for therapeutic use.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 454.36 g/mol. The compound features a pyridinium moiety, which is significant for its biological activity.

Research indicates that compounds containing the benzylpyridinium structure exhibit notable AChE inhibitory activity, which is crucial for the management of Alzheimer's disease. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter important for memory and learning. Inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, improving cognitive function in patients with AD.

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzylpyridinium salts, including this compound, can effectively inhibit AChE activity. For instance, one study reported that related compounds displayed IC values ranging from 3 nM to 11 nM, indicating potent inhibition compared to standard drugs like donepezil .

Case Studies and Research Findings

Several studies have explored the biological activity and potential therapeutic applications of this compound:

- Acetylcholinesterase Inhibition : A study evaluated various pyridinyl derivatives for their AChE inhibitory properties using Ellman's method. The findings suggested that modifications to the benzyl moiety could enhance inhibitory potency .

- Neuroprotective Effects : Another research effort focused on the neuroprotective properties of indanone-derived N-benzylpyridinium salts, which showed significant promise as dual binding site inhibitors for AChE and butyrylcholinesterase (BuChE), both of which are implicated in AD pathology .

- Docking Studies : Molecular docking studies have predicted the binding interactions of this compound with active sites on AChE. These studies have highlighted potential interactions with key amino acid residues that are crucial for enzyme inhibition .

Comparative Analysis

The following table summarizes comparative data on the inhibitory activities of various related compounds:

| Compound Name | IC (μM) | Mechanism |

|---|---|---|

| Donepezil | 11 | AChE Inhibitor |

| This compound | TBD | AChE Inhibitor |

| 1-(3-bromobenzyl)-3-(4-oxoquinazolin-3(4H)-yl)methyl pyridin-1-ium bromide | 5.90 ± 0.07 | Dual Inhibitor |

| 1-(4-chlorobenzyl)-3-(6,7-dimethoxy-4-oxoquinazolin) | 1.11 ± 0.09 | AChE Inhibitor |

Toxicity and Safety Profile

Safety assessments indicate that related compounds exhibit low toxicity profiles in vitro and have high LD values in animal models, suggesting a favorable safety margin for further development .

Q & A

Q. What are the established synthetic routes for 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-yl)methylpyridinium bromide, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves quaternization of a pyridine derivative with a brominated indanone precursor. For example, analogous procedures (e.g., phenacyl bromide reacting with 4-methoxypyridine in dry acetone at room temperature for 5 hours) yield pyridinium bromides with >95% purity after recrystallization . Optimization includes solvent selection (e.g., acetone for solubility), stoichiometric control, and purification via ethanol recrystallization. Monitoring via thin-layer chromatography (TLC) ensures reaction completion. Adjusting substituents on the indanone moiety may require modified alkylation or protection/deprotection strategies .

Q. What analytical techniques are recommended for characterizing this compound and resolving potential isomeric impurities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the pyridinium and indanone substituents, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with photodiode array detection can resolve isomeric impurities, such as positional or stereoisomers (e.g., cis vs. trans configurations in the indanone moiety) . X-ray crystallography may further elucidate solid-state conformation if crystals are obtainable .

Q. What is the primary pharmacological target of this compound, and how does its structure relate to known acetylcholinesterase (AChE) inhibitors?

- Methodological Answer : Structural analogs (e.g., donepezil derivatives) are potent AChE inhibitors, with the benzyl-pyridinium moiety enhancing binding to the enzyme’s catalytic site . The 5,6-dimethoxyindanone group mimics the aromatic stacking interactions of donepezil’s indanone core. Competitive inhibition assays using Ellman’s method (measuring thiocholine production from acetylthiocholine) are standard for evaluating AChE activity .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity and selectivity of this compound toward AChE versus butyrylcholinesterase (BChE)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (using GROMACS) can model interactions within AChE’s gorge. Key parameters include binding free energy (MM/PBSA calculations) and hydrogen-bonding patterns with residues like Trp286 and Phe295. Selectivity over BChE is assessed by comparing interactions with BChE’s larger active site; substituent modifications (e.g., bulkier groups on the pyridinium) may reduce BChE affinity .

Q. What in vivo models are appropriate for evaluating blood-brain barrier (BBB) penetration and pharmacokinetics?

- Methodological Answer : Radiolabeled versions (e.g., carbon-11 at the methoxy groups) enable PET imaging in rodent models to track BBB penetration and brain distribution . Pharmacokinetic studies in mice (plasma and brain tissue sampling via LC-MS/MS) quantify bioavailability and half-life. Microdialysis probes in the hippocampus measure extracellular drug concentrations in real time .

Q. How do structural modifications (e.g., fluorination or isotopic labeling) impact metabolic stability and toxicity profiles?

- Methodological Answer : Fluorination at the benzyl position (e.g., 4-fluorobenzyl analog) can reduce CYP450-mediated metabolism, as shown in liver microsome assays. Deuterium labeling at labile positions (e.g., methoxy groups) enhances metabolic stability, assessed via LC-HRMS metabolite identification. Toxicity screening in primary hepatocytes (measuring ATP depletion and ROS generation) evaluates hepatic safety .

Key Research Gaps and Challenges

- Isomer Separation : Resolving cis/trans isomers during synthesis requires chiral HPLC columns or derivatization .

- Off-Target Effects : Screening against related enzymes (e.g., BChE, nicotinic receptors) is essential for selectivity .

- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis may necessitate flow chemistry to manage exothermic quaternization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.